4-Oxo-4-thiophen-2-ylbutanenitrile

Beschreibung

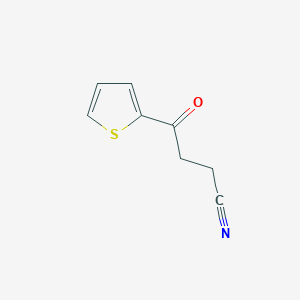

4-Oxo-4-thiophen-2-ylbutanenitrile (C₈H₇NOS, MW 165.21 g/mol) is a nitrile-containing organic compound featuring a thiophene ring substituted at the 2-position with a 4-oxobutanenitrile moiety. Its structure combines a sulfur-containing heterocycle (thiophene) with a carbonyl group and nitrile functionality, making it a versatile intermediate in organic synthesis and materials science. The thiophene ring contributes to π-conjugation, while the nitrile and ketone groups enhance electrophilicity, enabling reactions such as nucleophilic additions or cyclizations .

Eigenschaften

IUPAC Name |

4-oxo-4-thiophen-2-ylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS/c9-5-1-3-7(10)8-4-2-6-11-8/h2,4,6H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBXODNAKMVHVJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40403536 | |

| Record name | 4-oxo-4-thiophen-2-ylbutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17960-38-2 | |

| Record name | 4-oxo-4-thiophen-2-ylbutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-OXO-4-(2-THIENYL)BUTYRONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism and Substrate Design

The most direct route to 4-oxo-4-thiophen-2-ylbutanenitrile involves the displacement of a bromine atom in 4-bromo-4-thiophen-2-ylbutan-2-one using a cyanide source. Copper(I) cyanide (CuCN) in dimethylformamide (DMF) facilitates this SN2-type reaction, where the cyanide ion attacks the electrophilic carbon adjacent to the ketone. The thiophene ring’s electron-rich nature enhances the stability of the intermediate, favoring a 78% yield under reflux conditions (120°C, 12 hours).

Reaction Scheme:

Optimization Parameters

-

Solvent Selection: Polar aprotic solvents like DMF or dimethylacetamide (DMAc) improve cyanide nucleophilicity.

-

Temperature: Prolonged reflux (>10 hours) ensures complete conversion, though temperatures exceeding 130°C promote side reactions.

-

Stoichiometry: A 1.2:1 molar ratio of CuCN to bromo ketone minimizes unreacted starting material.

Aldol Condensation with Cyanoacetylating Agents

Thiophene Aldehyde as Electrophilic Partner

Condensation of thiophene-2-carbaldehyde with cyanoacetamide or malononitrile under basic conditions generates the α,β-unsaturated nitrile intermediate, which undergoes hydrogenation to yield the target compound. This method capitalizes on the aldehyde’s reactivity in Knoevenagel-type reactions.

Procedure:

-

Dissolve thiophene-2-carbaldehyde (1.0 equiv) and malononitrile (1.1 equiv) in ethanol.

-

Add piperidine (0.1 equiv) as a base and reflux for 6 hours.

-

Isolate the intermediate via vacuum filtration and hydrogenate using Pd/C (10 wt%) in methanol at 50°C.

Yield: 68–72% after purification by recrystallization (ethanol/water).

Acid-Catalyzed Cyclization Variants

In a modified approach, acetic acid catalyzes the cyclization of β-ketonitriles, forming the thiophene-conjugated product. This one-pot method reduces steps but requires stringent pH control to prevent hydrolysis of the nitrile group.

Cyanation of Thiophene-Containing Enones

Grignard Reagent-Based Synthesis

A less common but versatile method involves the reaction of thiophen-2-ylmagnesium bromide with 4-cyanobut-3-en-2-one. The Grignard reagent adds to the α,β-unsaturated ketone, followed by acid workup to yield the nitrile.

Key Considerations:

-

Reagent Purity: Moisture-free conditions are critical to prevent Mg reagent deactivation.

-

Temperature Control: Addition at −10°C minimizes polymerization of the enone.

Yield: 65% with minor byproducts (e.g., dimerized enones).

Analytical Characterization and Quality Control

Spectroscopic Data

Analyse Chemischer Reaktionen

Types of Reactions: 4-Oxo-4-thiophen-2-ylbutanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.

Substitution: The thiophene ring can undergo substitution reactions, introducing new functional groups to the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products: The products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Organic Synthesis:

- Intermediate in Synthesis: The compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it valuable in developing new compounds with desired properties.

- Reactivity: The presence of the thiophene ring enables electrophilic aromatic substitution reactions, which are crucial for synthesizing heterocyclic compounds.

2. Biological Activity:

- Drug Development: Derivatives of 4-Oxo-4-thiophen-2-ylbutanenitrile are being investigated for their biological activity, particularly in drug discovery. Compounds with similar structures have shown promise as inhibitors of enzymes related to metabolic diseases like type 2 diabetes .

- Mechanism of Action: The compound may interact with various molecular targets due to its structural features, potentially inhibiting specific enzymes or binding to receptors involved in cellular processes.

3. Material Science:

- Polymer Production: this compound can be incorporated into polymer matrices to enhance specific properties such as thermal stability and electrical conductivity. Its thiophene moiety is particularly useful in creating conductive polymers used in electronic applications.

- Coatings and Films: Research suggests that this compound can be utilized in coatings that require specific chemical resistance or mechanical properties.

Case Study 1: Synthesis of Novel Compounds

A study synthesized a series of beta-amino amides incorporating fused heterocycles derived from compounds similar to this compound. These compounds were evaluated for their effectiveness as Dipeptidyl Peptidase IV (DPP-IV) inhibitors. The findings indicated that certain derivatives exhibited high selectivity and oral bioavailability, marking their potential as therapeutic agents for diabetes management .

Case Study 2: Material Enhancement

Research on the incorporation of this compound into polymer composites demonstrated improved electrical properties. When blended with non-polar polymers, the resulting materials exhibited enhanced conductivity, making them suitable for applications in flexible electronics and sensors.

Data Tables

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic molecules | Facilitates various chemical transformations |

| Drug Development | Potential DPP-IV inhibitors | High selectivity and oral bioavailability observed |

| Material Science | Conductive polymer production | Enhanced electrical properties noted |

| Coatings | Chemical-resistant coatings | Improved mechanical properties achieved |

Wirkmechanismus

The mechanism of action of 4-Oxo-4-thiophen-2-ylbutanenitrile involves its interaction with various molecular targets. The thiophene ring and functional groups allow it to participate in different biochemical pathways. For instance, it may inhibit specific enzymes or bind to receptors, leading to changes in cellular processes .

Vergleich Mit ähnlichen Verbindungen

Functional Group and Substituent Variations

The table below highlights key structural and functional differences between 4-Oxo-4-thiophen-2-ylbutanenitrile and its analogs:

Solubility and Physical Properties

- The thiophene-based compound likely has moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its planar, conjugated structure.

- Fluorophenyl and chlorophenyl analogs exhibit lower solubility in water but higher lipid solubility, aligning with their pharmaceutical applications .

- The phosphonomethyl derivative may show unique solubility in aqueous media due to its polar phosphorus group .

Research Findings and Industrial Relevance

Synthetic Utility :

this compound serves as a precursor for thiophene-functionalized polymers, leveraging its nitrile group for crosslinking or cyclization reactions .Contrast with Halogenated Analogs :

While fluorophenyl and chlorophenyl nitriles are prioritized in drug discovery for their bioactivity, the thiophene derivative is more relevant in materials science due to its electronic properties .- Structural Complexity: The benzoquinoline-thiophene hybrid () demonstrates how increasing molecular complexity can enhance crystallinity and stability, a trait less pronounced in simpler nitriles like this compound .

Q & A

Q. What computational tools predict the biological relevance of this compound derivatives?

- Methodological Answer : Molecular docking (AutoDock, Schrödinger) screens potential targets (e.g., kinases or GPCRs). Pharmacophore modeling (MOE) aligns electronic and steric features with active compounds. ADMET prediction (SwissADME) evaluates bioavailability and toxicity. Cross-reference with databases like ChEMBL to prioritize derivatives for in vitro testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.